

Lisofylline (LSF) for ARDS - Technical Support Center

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Compound of Interest

Compound Name: (+/-)-Lisofylline

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Lisofylline (LSF) in Acute Respiratory Distress Syndrome (ARDS). The information is based on the results of key clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the Lisofylline clinical trials in ARDS?

The pivotal clinical trial for Lisofylline in patients with Acute Lung Injury (ALI) and ARDS was terminated early by the Data Safety Monitoring Board due to futility.^{[1][2]} The primary reason for the trial's failure was the lack of evidence that Lisofylline provided any beneficial effects for patients with established ALI/ARDS.^{[1][2][3]} There were no significant differences observed between the Lisofylline and placebo groups in the primary and secondary endpoints, including mortality and resolution of organ failure.^{[1][2]}

Q2: What were the key clinical endpoints, and how did Lisofylline perform compared to placebo?

The trial evaluated several key clinical outcomes, none of which showed a statistically significant improvement with Lisofylline treatment.^{[1][2]} The primary endpoint was 28-day mortality.^[4] Secondary endpoints included the number of ventilator-free days and organ failure-free days.^{[1][2][4]}

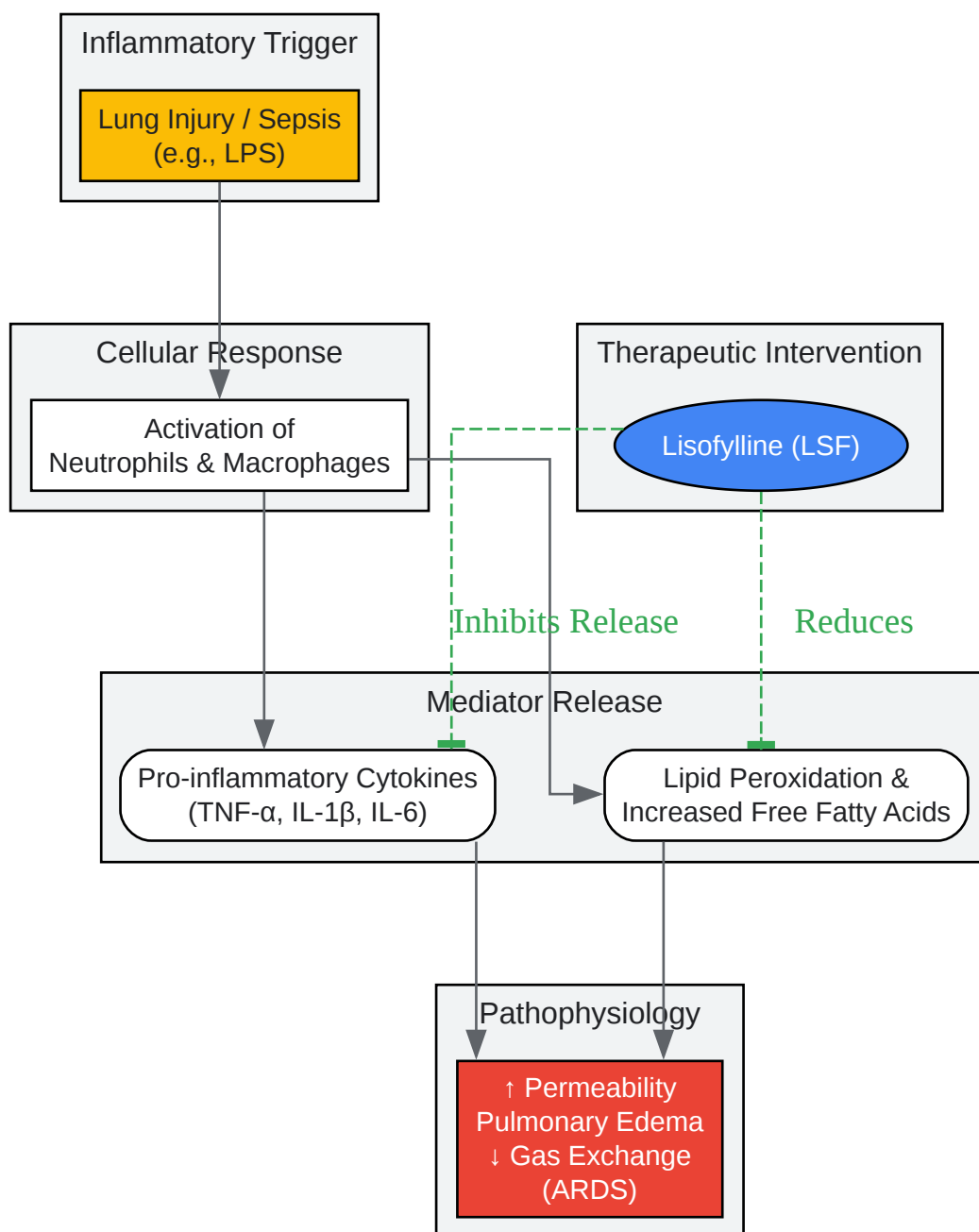
Table 1: Summary of Key Clinical Trial Results

Endpoint	Lisofylline Group	Placebo Group	p-value
Number of Patients	116	119	N/A
28-Day Mortality	31.9%	24.7%	0.215
Ventilator-Free Days (to Day 28)	No significant difference	No significant difference	N/A
Organ Failure-Free Days (Median)	No significant difference	No significant difference	N/A

Data sourced from the ARDS Clinical Trials Network study.[\[1\]](#)[\[2\]](#)

Q3: What was the intended mechanism of action for Lisofylline in ARDS?

Lisofylline was investigated for ARDS due to its anti-inflammatory properties.[\[3\]](#) Preclinical models suggested that LSF could suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α), interleukin-1beta (IL-1 β), and interleukin-6 (IL-6), which are key mediators in the pathogenesis of ARDS.[\[5\]](#)[\[6\]](#) The drug was also shown to decrease lipid peroxidation and reduce levels of circulating free fatty acids, which can contribute to oxidative stress and lung injury.[\[4\]](#)[\[5\]](#) The biomolecular target for Lisofylline remains unknown.
[\[4\]](#)



Proposed Anti-Inflammatory Pathway of Lisofylline in ARDS

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Proposed Anti-Inflammatory Pathway of Lisofylline in ARDS.

Troubleshooting Guide for Researchers

Q4: Was there a discrepancy between preclinical data and clinical outcomes?

Yes, a significant discrepancy was observed. While preclinical studies, including those in murine models, showed that Lisofylline could inhibit the release of inflammatory cytokines and protect against lung injury[4][5], these benefits did not translate to human patients in the clinical trial.

A critical troubleshooting point is the failure of the drug to engage its proposed target in the patient population. Although Lisofylline was reported to decrease circulating free fatty acid levels in other contexts, the ARDS trial found no such treatment effect when compared with placebo.[1][2] This suggests a potential disconnect in the pharmacodynamic effect of Lisofylline between healthy volunteers or animal models and critically ill ARDS patients.

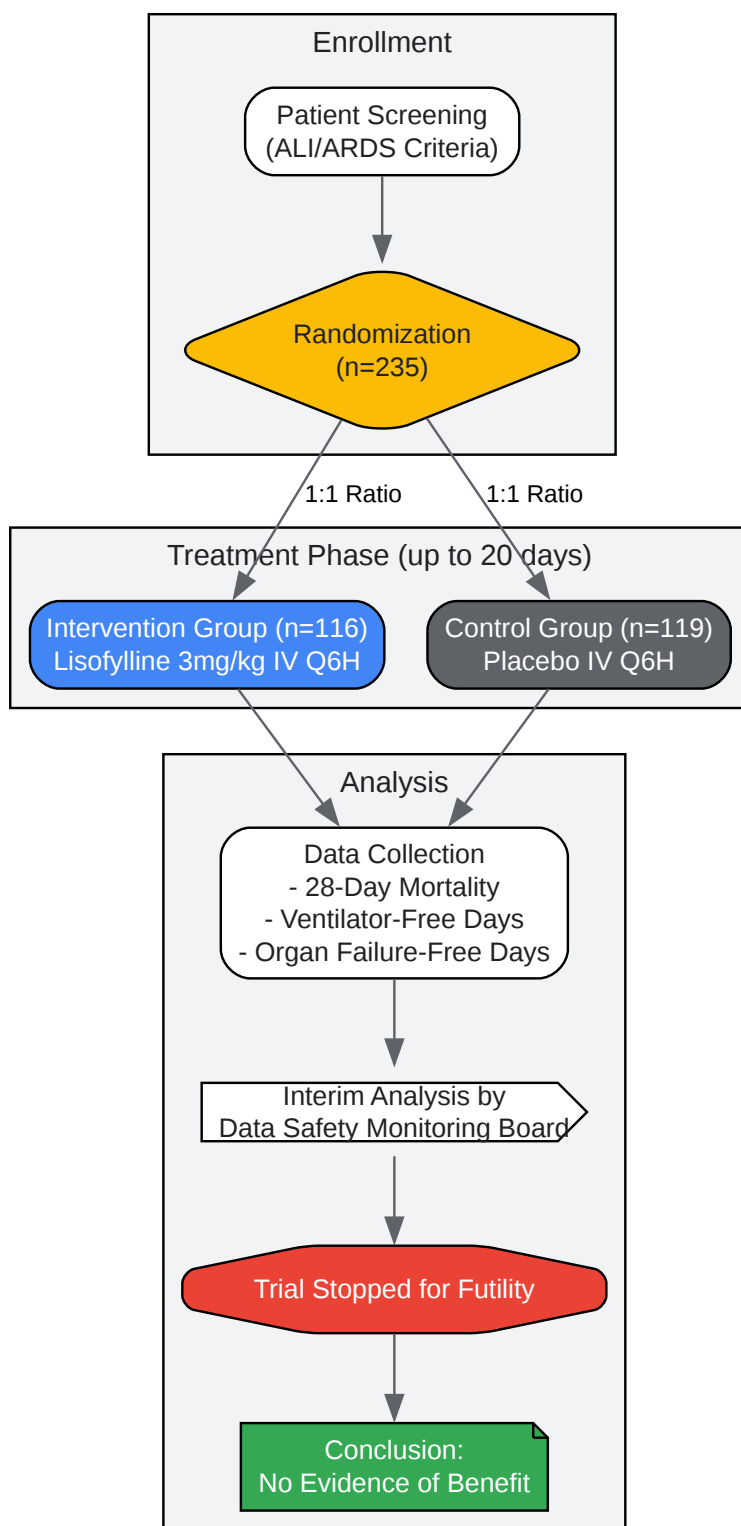
Q5: What was the experimental protocol for the main ARDS clinical trial?

Understanding the trial design is crucial for interpreting the results and designing future experiments. The study was a prospective, randomized, double-blind, placebo-controlled, multicenter trial conducted by the ARDS Clinical Trials Network.[1][2]

Experimental Protocol Details:

- Objective: To determine if Lisofylline could decrease mortality in patients with ALI or ARDS. [1][2]
- Patient Population: 235 patients meeting eligibility criteria for ALI/ARDS were enrolled from intensive care units at 21 hospitals.[1][2]
- Intervention Group (n=116): Received Lisofylline at a dose of 3 mg/kg (maximum dose of 300 mg) administered as an intravenous infusion over 10 minutes, every 6 hours.[1][2]
- Control Group (n=119): Received a matching placebo infusion.[1][2]
- Treatment Duration: Dosing continued for 20 days or until the patient achieved 48 hours of unassisted breathing.[1][2]

- Primary Outcome: Death before hospital discharge while breathing without assistance (28-day mortality).[\[4\]](#)
- Secondary Outcomes: Number of days of unassisted breathing, incidence of serious infections, and number of organ failure-free days.[\[4\]](#)



Lisofylline ARDS Clinical Trial Workflow

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Lisofylline ARDS Clinical Trial Workflow.

Q6: What are the key takeaways for future ARDS drug development based on the Lisofylline trial failure?

The failure of the Lisofylline trial provides several important lessons for researchers in the field:

- **Heterogeneity of ARDS:** ARDS is a complex and heterogeneous syndrome, not a single disease.^{[7][8]} A drug targeting a specific inflammatory pathway may not be effective across all ARDS patient subgroups. Future trials should consider enrichment strategies to select patients most likely to respond to the intervention.^{[7][8]}
- **Target Engagement:** It is critical to demonstrate that a drug is reaching its target and exerting the expected biological effect in the clinical trial population. The lack of effect on free fatty acids in the Lisofylline trial highlights the importance of incorporating pharmacodynamic biomarkers in study design.^{[1][2]}
- **Preclinical Model Limitations:** While animal models are essential, their ability to predict efficacy in human ARDS is limited. The inflammatory response in critically ill patients is far more complex. Results from preclinical studies should be interpreted with caution.
- **Timing of Intervention:** The Lisofylline trial focused on patients with established ARDS.^[1] It is possible that anti-inflammatory agents may be more effective if administered earlier in the disease course or as a preventive measure in high-risk patients, though this remains to be proven.

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